1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine
Description
Structural Characteristics of Pyrazole-Based Heterocycles
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, conferring unique electronic and steric properties. The title compound features two pyrazole rings: the first substituted with ethyl and methyl groups at positions 1 and 4, respectively, and the second with ethyl and methyl groups at positions 1 and 3. The methylene-amine linker between the rings introduces conformational flexibility, enabling adaptive binding to biological targets.
Key structural attributes include:
- Planarity : Pyrazole rings are inherently planar, facilitating π-π stacking interactions with aromatic residues in enzyme active sites.
- Tautomerism : The presence of adjacent nitrogen atoms allows for tautomeric shifts, influencing electronic distribution and hydrogen-bonding capacity.
- Substituent Effects : Alkyl groups (ethyl, methyl) enhance lipophilicity, improving membrane permeability, while the amine linker provides a site for hydrogen bonding.
Table 1: Molecular Properties of 1-Ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₂N₆ | |
| Molecular Weight | 282.36 g/mol | |
| SMILES | CCN1C=C(C=N1)CNC2=C(C=NN2C)C | |
| logP (Predicted) | 2.8 ± 0.3 |
Biological Relevance of Aminopyrazole Scaffolds
Aminopyrazoles are privileged pharmacophores due to their dual functionality: the pyrazole ring provides a rigid aromatic core, while the amino group enables hydrogen bonding and ionic interactions. The title compound’s biological activity is hypothesized to involve:
- Kinase Inhibition : Analogous pyrazole derivatives inhibit VEGFR2 and p38MAPK, key regulators of angiogenesis and inflammation.
- Anticancer Activity : Substituted pyrazoles induce apoptosis via mitochondrial pathway modulation, as demonstrated in studies on tylophorine analogs.
- Antimicrobial Effects : Aminopyrazoles disrupt bacterial cell wall synthesis by targeting penicillin-binding proteins.
Table 2: Biological Activities of Pyrazole Derivatives
| Activity | Target/Mechanism | Efficacy (IC₅₀) | Source |
|---|---|---|---|
| Anti-angiogenic | VEGFR2 inhibition | 9.2 μM | |
| Anti-inflammatory | COX-2 suppression | 15 μM | |
| Antiproliferative | p53 pathway activation | 22 μM |
Pharmacophore Design Principles in Pyrazole-Containing Molecules
Optimizing pyrazole-based drugs requires balancing steric, electronic, and solubility parameters:
- Hydrophobic Substituents : Ethyl and methyl groups enhance blood-brain barrier penetration, critical for CNS-targeted therapies.
- Hydrogen-Bond Donors/Acceptors : The amine linker and pyrazole nitrogens facilitate interactions with Asp, Glu, and His residues in enzymatic pockets.
- Conformational Rigidity : Restricting rotation around the methylene bridge improves target selectivity, as seen in pirtobrutinib analogs.
Table 3: Key Pharmacophore Features in Pyrazole-Based Drugs
| Feature | Role | Example Drug | Source |
|---|---|---|---|
| Aromatic Core | π-Stacking interactions | Celecoxib | |
| Amino Group | Hydrogen bonding | Pirtobrutinib | |
| Alkyl Substituents | Lipophilicity enhancement | Stanozolol |
Properties
Molecular Formula |
C13H21N5 |
|---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C13H21N5/c1-5-17-9-12(11(4)16-17)14-8-13-10(3)7-15-18(13)6-2/h7,9,14H,5-6,8H2,1-4H3 |
InChI Key |
OIMXWEUABMFJBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)NCC2=C(C=NN2CC)C |
Origin of Product |
United States |
Preparation Methods
Alkylation of Pyrazole Intermediates
The compound’s synthesis typically begins with the alkylation of preformed pyrazole rings. Source details a two-step alkylation process using ethyl halides under basic conditions. For example:
-
First alkylation : 3-methyl-1H-pyrazol-4-amine reacts with ethyl bromide in the presence of potassium carbonate (K₂CO₃) to yield 1-ethyl-3-methyl-1H-pyrazol-4-amine.
-
Second alkylation : The intermediate undergoes further alkylation with (1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl chloride to form the target compound.
Reaction conditions (temperature: 60–80°C, solvent: dimethylformamide (DMF)) ensure >85% yield.
Cyclocondensation of Hydrazine Derivatives
A widely adopted method involves cyclocondensation between hydrazines and 1,3-dicarbonyl compounds. Source demonstrates this using 70% ethanol (EtOH) and sodium acetate (NaOAc) as catalysts:
-
Reagents : Ethyl acetoacetate and 1-ethyl-4-methylpyrazole-5-carbaldehyde.
-
Procedure : The aldehyde and hydrazine derivative are refluxed in EtOH with NaOAc, leading to cyclization. The product is isolated via filtration after cooling.
Key data :
Industrial-Scale Production
Solvent Optimization
Industrial protocols avoid toxic solvents like pyridine. Source describes a pyridine-free process using toluene and glacial acetic acid:
-
Cyclization : Lawesson’s reagent facilitates ring closure in toluene at 50–55°C.
-
Work-up : The crude product is washed with aqueous sodium bicarbonate and recrystallized from ethyl acetate.
Advantages :
Purification Techniques
-
Recrystallization : Ethanol/water mixtures (3:1 v/v) achieve >99% purity.
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves regioisomers.
Mechanistic Insights
Regioselectivity Control
The orientation of substituents on the pyrazole ring is critical. Source highlights that electron-donating groups (e.g., methyl) at the 4-position direct alkylation to the 1-position due to steric and electronic effects.
Key factors :
-
Base selection : K₂CO₃ vs. NaOH alters product distribution.
-
Temperature : Higher temperatures (≥70°C) favor thermodynamic control, minimizing byproducts.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Alkylation | 85–90 | 97–99 | High | Moderate |
| Cyclocondensation | 78–92 | 95–98 | Moderate | Low |
| Industrial Process | 88–94 | ≥99 | High | High |
Challenges and Solutions
Byproduct Formation
Moisture Sensitivity
-
Issue : Intermediate imines hydrolyze in aqueous conditions.
-
Solution : Conduct reactions under anhydrous conditions with molecular sieves.
Research Advancements
Chemical Reactions Analysis
1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form substituted pyrazole derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being explored for its potential pharmacological properties, including anti-inflammatory, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects[6][6].
Comparison with Similar Compounds
Key Observations:
Structural Diversity: The target compound’s bis-pyrazole scaffold distinguishes it from mono-heterocyclic analogs (e.g., pyrazole-pyridine hybrids in ). The methylene bridge between pyrazole rings may enhance conformational flexibility compared to rigid fused-ring systems. Substituents such as thiophene (in ) or pyridine (in ) introduce distinct electronic profiles. For example, sulfur in thiophene may improve lipophilicity, whereas pyridine’s nitrogen could enhance hydrogen-bond acceptor capacity.
Molecular Weight and Physicochemical Properties :
- The target compound’s molecular weight (275.39 g/mol) is higher than simpler pyrazole amines (e.g., 203.25 g/mol in ), likely due to its dual pyrazole rings and ethyl/methyl substituents. Higher molecular weight may reduce solubility but improve binding affinity in biological systems.
- Halogenated derivatives (e.g., chlorine and fluorine in ) exhibit increased polarity, which could influence pharmacokinetic properties like absorption and metabolism.
Synthetic Considerations: Synthesis of pyrazole amines often involves nucleophilic substitution or reductive amination (e.g., reflux in acetonitrile as in ).
Hydrogen Bonding and Crystal Packing :
- Pyrazole derivatives frequently participate in hydrogen bonding, as described in Etter’s graph set analysis . The target compound’s amine and pyrazole N-H groups likely form intermolecular H-bonds, influencing crystallization behavior—a property critical for X-ray structure determination using programs like SHELXL .
Biological Activity
1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine, a compound belonging to the pyrazole family, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, anti-inflammatory effects, and other pharmacological applications based on diverse research findings.
- Chemical Name : this compound
- CAS Number : 1856052-16-8
- Molecular Formula : C13H22N6
- Molecular Weight : 282.36 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound in focus. Research indicates that compounds with a pyrazole scaffold exhibit significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast) | 3.79 | |
| HepG2 (Liver) | 54.25 | |
| A549 (Lung) | 26 | |
| HeLa (Cervical) | 38.44 |
The compound has shown promise in inhibiting the growth of lung cancer, breast cancer, and liver cancer cells, demonstrating an ability to induce apoptosis in these cell types.
Anti-inflammatory Effects
In addition to its anticancer properties, pyrazole derivatives are recognized for their anti-inflammatory activities. Some studies suggest that modifications in the pyrazole structure can enhance anti-inflammatory effects while minimizing toxicity to normal cells. For instance, certain derivatives have demonstrated reduced inflammatory responses in cellular models without adversely affecting fibroblast viability.
Study on Antitumor Activity
A comprehensive study evaluated a series of pyrazole derivatives for their antitumor activity. The compound exhibited a notable ability to inhibit proliferation in several cancer cell lines, with specific attention given to its mechanism of action involving apoptosis induction and cell cycle arrest.
Structure–Activity Relationship (SAR)
Research into SAR has revealed that substituents on the pyrazole ring significantly influence biological activity. For example:
- The introduction of alkyl groups at specific positions has been correlated with increased potency against cancer cell lines.
Q & A
Q. Critical Parameters :
- Temperature control to avoid side reactions (e.g., over-alkylation).
- Solvent polarity adjustments to optimize reaction kinetics .
Basic: How is the three-dimensional structure of this compound characterized?
Answer:
Structural elucidation requires:
- X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding between amine groups and adjacent pyrazole rings) .
- NMR spectroscopy :
- ¹H NMR : Methyl groups at δ 1.2–1.5 ppm (triplet for ethyl), pyrazole protons at δ 7.2–8.1 ppm .
- NOESY : Confirms spatial proximity of ethyl and methyl substituents on adjacent rings .
- Mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₄H₂₂N₆ requires m/z 298.19) .
Basic: What biological targets are associated with pyrazole derivatives like this compound?
Answer:
Pyrazole derivatives are explored for interactions with:
- Kinase enzymes : Inhibition of EGFR or MAPK via competitive binding to ATP pockets, with IC₅₀ values in the µM range .
- G-protein-coupled receptors (GPCRs) : Modulation of serotonin or dopamine receptors, assessed via radioligand displacement assays .
- Antimicrobial targets : Disruption of bacterial cell wall synthesis (e.g., PBP inhibition) .
Q. Key Assays :
- Fluorescence polarization for binding affinity.
- Microdilution assays (MIC determination) for antimicrobial activity .
Advanced: How do structural modifications (e.g., fluorination, alkyl chain variation) impact reactivity and bioactivity?
Answer:
Comparative studies of analogs reveal:
- Fluorination : Introduction at the pyrazole 5-position enhances metabolic stability (e.g., reduced CYP450 oxidation) and increases lipophilicity (logP +0.5) .
- Alkyl chain elongation : Longer chains (e.g., isopropyl vs. ethyl) improve membrane permeability but may sterically hinder target binding .
- Methylene bridge substitution : Replacing with thiazole or morpholine alters π-π stacking and hydrogen-bonding patterns, affecting selectivity .
Q. Methodological Solutions :
- Standardize assays using WHO-recommended cell lines and buffer systems.
- Validate purity via HPLC-UV/ELSD before biological testing .
Advanced: What computational strategies predict this compound’s interactions with biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Simulates binding modes to kinase ATP pockets; scoring functions (e.g., ΔG) prioritize high-affinity conformers .
- Molecular dynamics (GROMACS) : Assesses stability of ligand-receptor complexes over 100-ns simulations; RMSD <2 Å indicates stable binding .
- QSAR models : Utilize Hammett constants (σ) and π-hydrophobicity parameters to predict bioactivity trends across derivatives .
Validation : Cross-check with experimental SPR (surface plasmon resonance) data for binding kinetics (ka/kd) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
